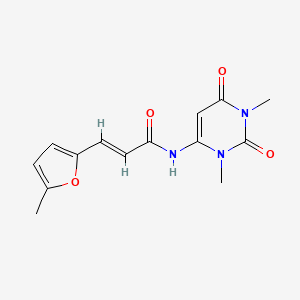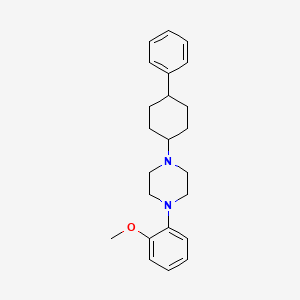methanone](/img/structure/B5849140.png)
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone, also known as CFMPM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of aryl ketones and has shown promising results in various scientific research applications.
Mécanisme D'action
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also reduces the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and autoimmune diseases. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which ensures reproducibility of results. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone is also stable under normal laboratory conditions, making it suitable for long-term storage and use. However, [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has some limitations, including its low solubility in water and its limited availability in large quantities.
Orientations Futures
There are several future directions for research on [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone. One area of interest is the development of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone's pharmacological effects and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone involves the reaction of 2-chloro-5-fluoro-4-nitrophenyl with phenylmagnesium bromide, followed by the addition of morpholine and the reduction of the nitro group to an amino group. The resulting compound is then acylated with benzoyl chloride to yield [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](phenyl)methanone has also been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
(2-chloro-5-fluoro-4-morpholin-4-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c18-14-11-16(20-6-8-22-9-7-20)15(19)10-13(14)17(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGZWYRHFEXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)
![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)

![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)
![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)


![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)
